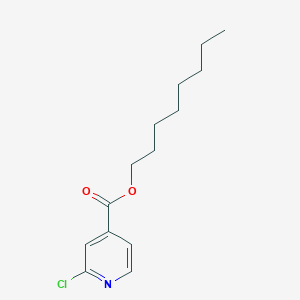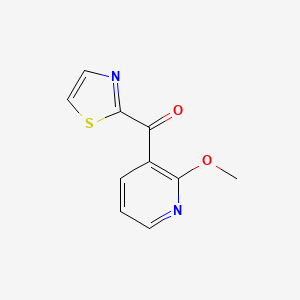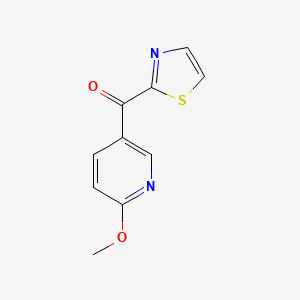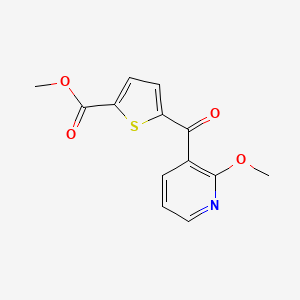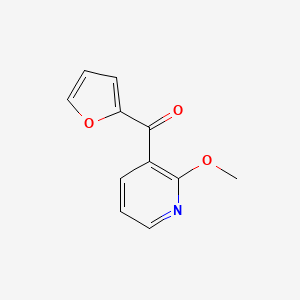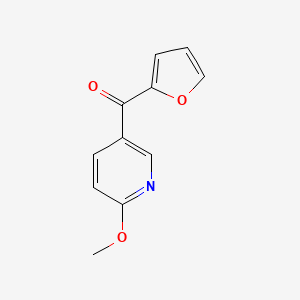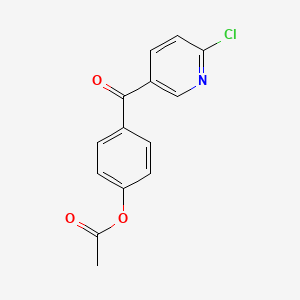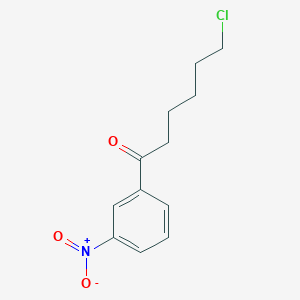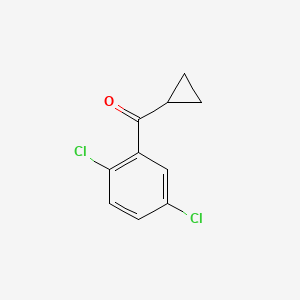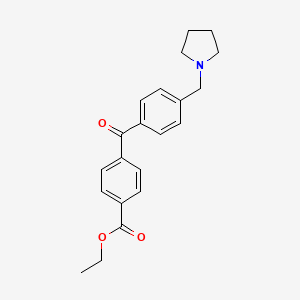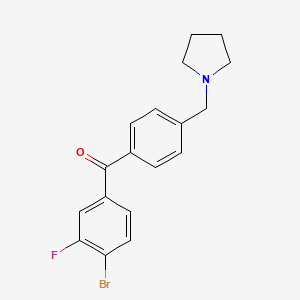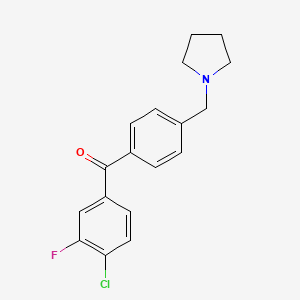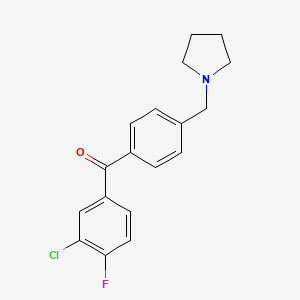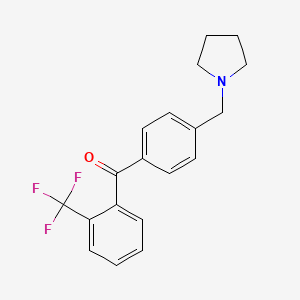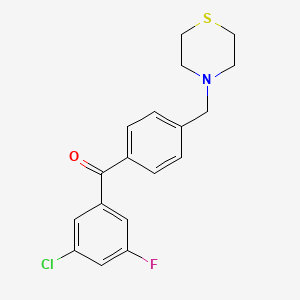
3-Chloro-5-fluoro-4'-thiomorpholinomethyl benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-fluoro-4'-thiomorpholinomethyl benzophenone (3CF4TMBP) is a novel organic compound with a wide range of applications in laboratory experiments and scientific research. It is a colorless crystalline solid with a melting point of 168-170°C and is insoluble in water. 3CF4TMBP is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a photochemical initiator in polymerization reactions. It has also been studied for its potential therapeutic effects.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
- Fluorinated benzophenone derivatives, including structures similar to 3-chloro-5-fluoro-4'-thiomorpholinomethyl benzophenone, have been explored as multipotent agents against Alzheimer's Disease. These compounds target β-secretase (BACE-1) and acetylcholinesterase (AChE), and counteract intracellular ROS formation. Certain derivatives in this series demonstrated balanced micromolar potency against these targets, showing potential as anti-Alzheimer drug candidates (Belluti et al., 2014).
Photochemistry in Biological Chemistry
- Benzophenone (BP) photophores, which are closely related to 3-chloro-5-fluoro-4'-thiomorpholinomethyl benzophenone, have extensive applications in biological chemistry, bioorganic chemistry, and material science. Their unique photochemical properties enable them to be used in binding/contact site mapping, proteome profiling, bioconjugation, and surface grafting. BP photochemistry offers practical advantages such as low reactivity toward water and stability in ambient light (Dormán et al., 2016).
Development of Antimicrobial Agents
- Fluorinated benzothiazolo imidazole compounds, synthesized from structures including 4-fluoro-3-chloroaniline (a component related to 3-chloro-5-fluoro-4'-thiomorpholinomethyl benzophenone), have shown promising antimicrobial activity. The synthesis involved treating 4-fluoro-3-chloroaniline with potassium thiocyanate, leading to the formation of 2-amino-6-fluoro-7-chlorobenzothiazole, a compound with potential antimicrobial applications (Sathe et al., 2011).
Cancer Research and Drug Development
- Novel benzophenone derivatives, which could include 3-chloro-5-fluoro-4'-thiomorpholinomethyl benzophenone, have been synthesized and demonstrated potent cytotoxic activity against certain types of cancer cells, including P388 murine leukemia and PC-6 human lung carcinoma. These compounds have shown significant antitumor activity in in vivo studies, highlighting their potential in cancer research and treatment (Kumazawa et al., 1997).
Eigenschaften
IUPAC Name |
(3-chloro-5-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-13(2-4-14)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMJBVBSFMQJEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642933 |
Source


|
| Record name | (3-Chloro-5-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-4'-thiomorpholinomethyl benzophenone | |
CAS RN |
898783-06-7 |
Source


|
| Record name | Methanone, (3-chloro-5-fluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-5-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

